molecular formula C16H12F2N2OS B5845772 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide

Cat. No. B5845772
M. Wt: 318.3 g/mol
InChI Key: PVGZKGFWLFRKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of the beta-secretase enzyme, which is involved in the production of amyloid beta peptides that are responsible for the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.

Mechanism of Action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide works by inhibiting the beta-secretase enzyme, which is responsible for the cleavage of the amyloid precursor protein (APP) to produce amyloid beta peptides. By inhibiting this enzyme, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide reduces the levels of amyloid beta peptides in the brain, which in turn reduces the formation of amyloid plaques.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include a reduction in amyloid beta peptide levels, a reduction in amyloid plaque formation, and an improvement in cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide is its potency and selectivity for the beta-secretase enzyme, which makes it an attractive candidate for the treatment of Alzheimer's disease. However, one of the limitations of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide is its poor solubility, which can make it difficult to administer in clinical settings.

Future Directions

There are a number of potential future directions for the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide and other beta-secretase inhibitors for the treatment of Alzheimer's disease. These include the development of more potent and selective inhibitors, the optimization of dosing regimens, and the exploration of combination therapies with other Alzheimer's disease drugs. Additionally, further research is needed to better understand the long-term safety and efficacy of beta-secretase inhibitors in the treatment of Alzheimer's disease.

Synthesis Methods

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide involves a multi-step process that starts with the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with 2,3-difluoroaniline to form the intermediate compound. This intermediate is then subjected to a series of reactions, including acylation, cyclization, and deprotection, to yield the final product.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide has been extensively studied in preclinical and clinical studies for its potential use in the treatment of Alzheimer's disease. It has been shown to effectively reduce the levels of amyloid beta peptides in the brain, which in turn reduces the formation of amyloid plaques. This has been demonstrated in animal models of Alzheimer's disease, as well as in human clinical trials.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c17-12-6-3-5-10(14(12)18)15(21)20-16-11(8-19)9-4-1-2-7-13(9)22-16/h3,5-6H,1-2,4,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGZKGFWLFRKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C(=CC=C3)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.